Sigma-1 Receptor Binding Affinity: A Quantitative Comparison to GBR 12909
1-Phenyl-4-(3-phenylpropyl)piperazine demonstrates a binding affinity (Ki) of 6.70 nM for the sigma-1 receptor, a value indicative of potent receptor engagement [1]. In contrast, the structurally related dopamine transporter inhibitor GBR 12909 (1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine) exhibits a significantly weaker interaction with the sigma receptor, with a reported IC50 of 48 nM . This represents a greater than 7-fold difference in potency at the sigma-1 receptor target, despite both compounds sharing the 4-(3-phenylpropyl)piperazine core.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 6.70 nM |
| Comparator Or Baseline | GBR 12909: IC50 = 48 nM |
| Quantified Difference | Approximately 7.2-fold higher potency for the target compound. |
| Conditions | Target compound: Guinea pig brain membranes with [3H]-DTG radioligand. Comparator: Assay conditions not fully specified but commonly reported as inhibition of radioligand binding to sigma sites. |
Why This Matters
This difference is critical for researchers selecting a tool compound for sigma-1 receptor studies, as 1-Phenyl-4-(3-phenylpropyl)piperazine offers substantially higher potency, reducing the required concentration for in vitro experiments and minimizing potential off-target effects associated with higher doses.
- [1] BindingDB. (2009). BDBM50007392: 1-Phenyl-4-(3-phenyl-propyl)-piperazine. BindingDB Entry. Retrieved from https://www.bindingdb.org View Source
